1,1-Dimethyl-3-(2-nitrophenyl)urea

Overview

Description

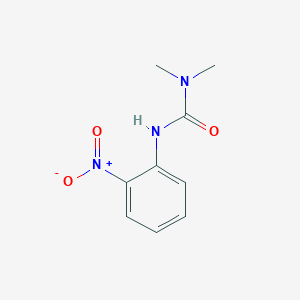

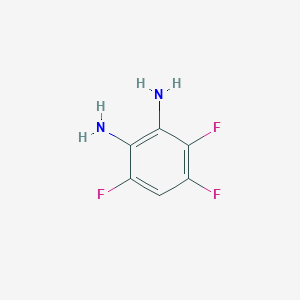

1,1-Dimethyl-3-(2-nitrophenyl)urea is a chemical compound with the linear formula C9H11N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include this compound. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H11N3O3 . The molecular weight of the compound is 209.206 .Scientific Research Applications

Hydrogen Bonding and Molecular Structure

- Hydrogen Bonding Study : Crystalline N1,N1-dimethyl-N3-arylureas, including 1,1-Dimethyl-3-(2-nitrophenyl)urea, have been studied using spectroscopies and X-ray diffraction. These studies highlight the importance of hydrogen bonding and molecular conformations in these compounds (Kołodziejski et al., 1993).

Interaction with Anions

- Anion Interaction and Carbon Dioxide Capture : A tris(urea) receptor with m-nitrophenyl terminals, similar in structure to this compound, has been found to capture atmospheric CO2 efficiently (Dey et al., 2012).

- Urea-Fluoride Interaction : The interaction of 1,3-bis(4-nitrophenyl)urea with fluoride ions leading to deprotonation due to the formation of HF2- has been investigated, providing insights into the chemical behavior of related compounds (Boiocchi et al., 2004).

Synthetic Methodologies

- Synthesis of Ureas through Phosgene Substitutes : Research has been conducted on the synthesis of ureas, like this compound, using safer alternatives to traditional hazardous reagents (Bigi et al., 2000).

Binding Studies and Molecular Structure

- Anion Binding and Crystal Structure : Studies on new hosting molecules for anions, similar to this compound, demonstrate their potential for specific anion interactions and provide insights into their binding properties (Formica et al., 2008).

Chemical Reactions and Applications

- Nitrosation Reactions : Research on the nitrosation of 1,3-diarylureas, which include this compound, shows the potential for producing a variety of chemical compounds (Miyahara et al., 1983).

- Synthesis of Propellant Stabilizer Derivatives : The N- and O-alkylations of nitro-substituted 1,3-diphenylureas have been explored for the preparation of propellant stabilizer derivatives, indicating possible applications in materials science (Curtis, 1988).

Environmental and Agricultural Implications

- Reactive Nitrogen Losses in Agriculture : The effects of various urea additives, which could include derivatives like this compound, on nitrogen losses and agricultural performance have been studied, emphasizing environmental considerations (Souza et al., 2019).

properties

IUPAC Name |

1,1-dimethyl-3-(2-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-5-3-4-6-8(7)12(14)15/h3-6H,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBHCWIPAUJHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338902 | |

| Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36894-29-8 | |

| Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)

![N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine](/img/structure/B3051838.png)

![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B3051843.png)